molecular formula C22H21ClN2O5S2 B2800707 Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate CAS No. 922482-23-3

Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2800707
CAS No.: 922482-23-3
M. Wt: 492.99
InChI Key: DNMFSDRTRMCKPY-UHFFFAOYSA-N
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Description

Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C22H21ClN2O5S2 and its molecular weight is 492.99. The purity is usually 95%.
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Properties

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O5S2/c1-30-22(27)20-19(17-4-2-3-5-18(17)31-20)24-21(26)14-10-12-25(13-11-14)32(28,29)16-8-6-15(23)7-9-16/h2-9,14H,10-13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMFSDRTRMCKPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-((4-chlorophenyl)sulfonyl)piperidine-4-carboxamido)benzo[b]thiophene-2-carboxylate (CAS Number: 922482-23-3) is a synthetic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive examination of its biological activity, including antimicrobial, anticancer, and enzyme inhibition effects, supported by research findings and data tables.

  • Molecular Formula : C22H21ClN2O5S2
  • Molecular Weight : 493.0 g/mol
  • IUPAC Name : Methyl 3-[[1-(4-chlorophenyl)sulfonylpiperidine-4-carbonyl]amino]-1-benzothiophene-2-carboxylate

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against common pathogens. The most active derivatives showed MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

CompoundMIC (μg/mL)Pathogen
7b0.22S. aureus
7b0.25S. epidermidis

Anticancer Activity

The compound has also been investigated for its anticancer properties. In a study involving various cancer cell lines, it was noted that related compounds demonstrated selective toxicity towards cancer cells while sparing normal cells. For instance, one derivative exhibited an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, indicating potent anticancer activity .

Cell LineIC50 (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Normal)>2Low

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly focusing on acetylcholinesterase (AChE) and urease activities. Compounds bearing similar piperidine structures have shown promise in inhibiting these enzymes, which could be beneficial in treating conditions such as Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study conducted on a series of piperidine derivatives revealed that the incorporation of the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts .
  • Anticancer Mechanism : Another investigation highlighted that the compound's mechanism of action involved apoptosis induction in cancer cells, with increased caspase activity observed in treated samples .
  • Safety Profile : Toxicity studies indicated that the compound did not exhibit acute toxicity in animal models up to doses of 2000 mg/kg, suggesting a favorable safety profile for further development .

Q & A

Q. What are the critical steps and considerations for synthesizing this compound with high yield and purity?

The synthesis involves multi-step organic reactions, including sulfonylation, amide coupling, and esterification. Key considerations include:

  • Reaction conditions : Temperature control (e.g., 0–5°C for sulfonylation to prevent side reactions) and solvent selection (e.g., dichloromethane for solubility of intermediates) .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using methanol/water mixtures) to isolate the final product .
  • Yield optimization : Stoichiometric ratios of reagents (e.g., 1.2 equivalents of 4-chlorophenylsulfonyl chloride) and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which analytical techniques are essential for confirming structural integrity and purity post-synthesis?

TechniqueApplicationExample Parameters
¹H/¹³C NMR Confirm functional groups (e.g., piperidine protons at δ 2.5–3.5 ppm, benzo[b]thiophene aromatic signals)DMSO-d₆ solvent, 400 MHz .
Mass Spectrometry (HRMS) Verify molecular ion ([M+H]⁺) and fragmentation patternsESI+ mode, resolution >30,000 .
HPLC Assess purity (>95%) and detect impuritiesC18 column, 65:35 methanol/buffer (pH 4.6), flow rate 1.0 mL/min .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data across assays (e.g., kinase inhibition vs. cytotoxicity)?

  • Assay standardization : Control variables like solvent (DMSO concentration <0.1%), incubation time (24–72 hr), and cell line specificity (e.g., HepG2 vs. HEK293) to minimize off-target effects .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., ester hydrolysis to carboxylic acid) that may alter activity .
  • Structural analogs : Compare activity of derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate SAR trends .

Q. What strategies optimize reaction conditions for sulfonylation steps to reduce byproducts?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to enhance sulfonamide formation .
  • Solvent polarity : Use aprotic solvents (e.g., THF) to stabilize intermediates and reduce nucleophilic interference .
  • In-situ monitoring : Employ FTIR to track sulfonyl chloride consumption (disappearance of ~1360 cm⁻¹ S=O stretch) .

Q. How does the piperidine-sulfonyl group influence target binding affinity in molecular docking studies?

  • Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., PI3Kγ). The sulfonyl group forms hydrogen bonds with Lys833, while the piperidine moiety stabilizes hydrophobic interactions .
  • Free energy calculations : Compare binding energies (ΔG) of analogs lacking the sulfonyl group to quantify its contribution (e.g., ΔΔG = −2.3 kcal/mol) .

Q. What methodologies address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or PEG-400/water mixtures to enhance solubility .
  • Prodrug design : Synthesize phosphate or glycoside derivatives to improve bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

  • Source verification : Confirm compound purity (e.g., via COSY NMR to detect rotamers) and assay protocols (e.g., ATP concentration in kinase assays) .
  • Statistical rigor : Apply Grubbs’ test to identify outliers in replicate experiments (p < 0.05) .

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